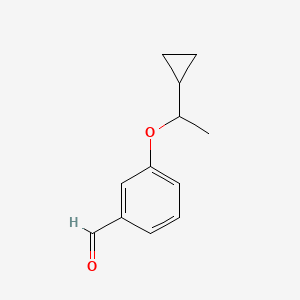
3-(1-cyclopropylethoxy)Benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-cyclopropylethoxy)Benzaldehyde: is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol It consists of a benzaldehyde moiety substituted with a 1-cyclopropylethoxy group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-cyclopropylethoxy)Benzaldehyde can be achieved through various methods. One common approach involves the alkylation of benzaldehyde with 1-cyclopropylethanol under acidic conditions to form the desired product . Another method involves the cross-coupling reaction of a suitable benzaldehyde derivative with a cyclopropyl-containing reagent .
Industrial Production Methods: Industrial production of substituted benzaldehydes, including this compound, often involves transition metal-catalyzed cross-coupling reactions . These methods are favored for their efficiency and scalability . The use of stable aluminum hemiaminals as intermediates has also been explored to protect the aldehyde functionality during the synthesis .
化学反応の分析
Types of Reactions: 3-(1-cyclopropylethoxy)Benzaldehyde undergoes various chemical reactions, including:
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)
Major Products:
Oxidation: 3-(1-cyclopropylethoxy)benzoic acid
Reduction: 3-(1-cyclopropylethoxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
Chemistry: 3-(1-cyclopropylethoxy)Benzaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and specialty chemicals. Its unique aroma makes it valuable in the formulation of perfumes and flavoring agents .
作用機序
The mechanism of action of 3-(1-cyclopropylethoxy)Benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
類似化合物との比較
Benzaldehyde: A simpler aromatic aldehyde with a similar structure but without the cyclopropylethoxy group.
3-methoxybenzaldehyde: Similar structure with a methoxy group instead of a cyclopropylethoxy group.
3-ethoxybenzaldehyde: Similar structure with an ethoxy group instead of a cyclopropylethoxy group.
Uniqueness: 3-(1-cyclopropylethoxy)Benzaldehyde is unique due to the presence of the cyclopropylethoxy group, which imparts distinct steric and electronic properties.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
3-(1-cyclopropylethoxy)benzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-9(11-5-6-11)14-12-4-2-3-10(7-12)8-13/h2-4,7-9,11H,5-6H2,1H3 |
InChIキー |
FLHHIMRDNKQBSY-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1)OC2=CC=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


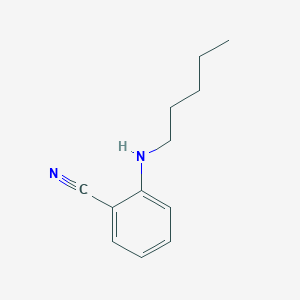
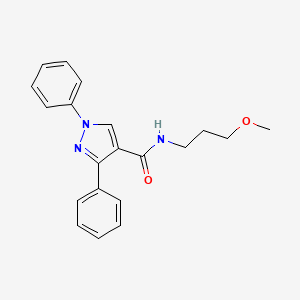
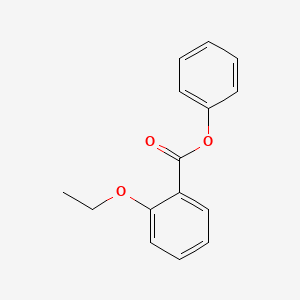
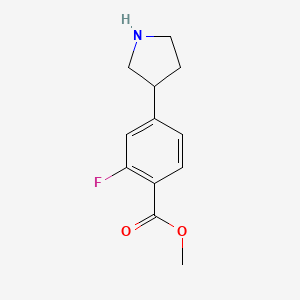
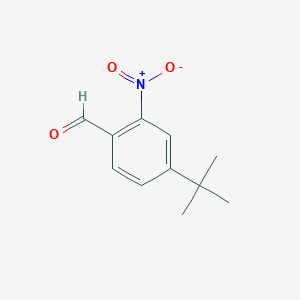
![tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate](/img/structure/B13877206.png)
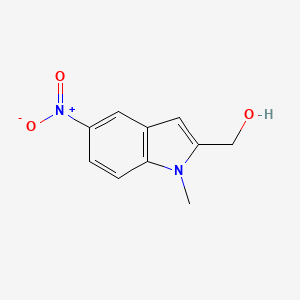
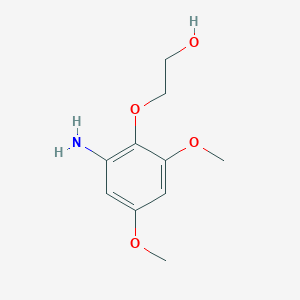
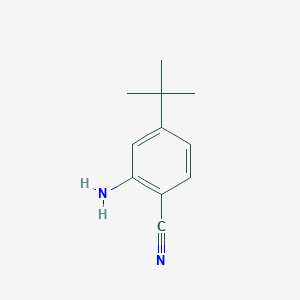

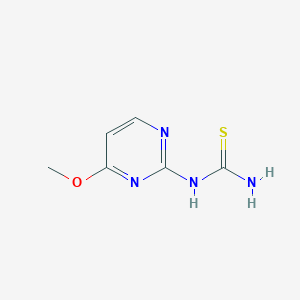
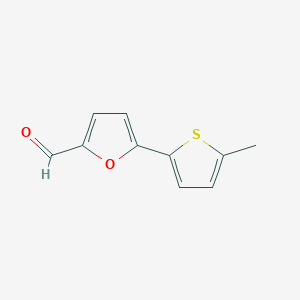
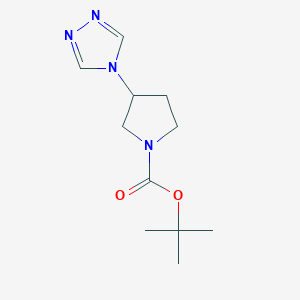
![4-(6-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13877241.png)
